molecular formula C16H12BrClN2OS B15101634 (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B15101634
M. Wt: 395.7 g/mol
InChI Key: GIGNBLMKGFWILA-UHFFFAOYSA-N
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Description

The compound (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features a 4-bromobenzyl group at position 5 and a 4-chlorophenylimino substituent at position 2. The Z-configuration of the imino group is critical for molecular planarity and biological interactions.

Properties

Molecular Formula

C16H12BrClN2OS

Molecular Weight

395.7 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12BrClN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)

InChI Key

GIGNBLMKGFWILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Biological Activity

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its pharmacological relevance. The presence of bromine and chlorine substituents on the aromatic rings enhances its biological activity by influencing its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13BrClN2OS
Molecular Weight357.69 g/mol

The biological activity of thiazolidinones often involves their ability to inhibit specific enzymes or receptors, which can lead to anti-inflammatory, antimicrobial, and anticancer effects. For instance, the compound may inhibit cyclooxygenase enzymes involved in inflammation or target kinases that play roles in cancer cell proliferation.

Antimicrobial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated inhibition zones comparable to standard antibiotics like Ampicillin.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli26

The presence of electron-withdrawing groups such as chlorine has been linked to enhanced antibacterial activity, making this compound a candidate for further development as an antibacterial agent .

Antioxidant Activity

Thiazolidinones have also been evaluated for their antioxidant properties. The antioxidant activity of this compound can be assessed using assays like the ABTS radical cation decolorization assay. Compounds in this class have shown inhibition percentages ranging from 68.8% to 81.8%, indicating strong potential as antioxidants .

Anticancer Activity

The anticancer potential of thiazolidinones is notable, with studies indicating that they can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to inhibit HT29 adenocarcinoma cells effectively. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative exhibited an inhibition zone of 22 mm against S. aureus, closely matching Ampicillin's efficacy .
  • Antioxidant Assessment : A comparative study highlighted that the presence of halogen substituents significantly improved the antioxidant activity of thiazolidinones, achieving up to 81.8% inhibition in ABTS assays .
  • Anticancer Evaluation : A derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of thiazolidinone derivatives is heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Compound Name / ID Substituents Key Activities Reference
(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (Target) 5: 4-bromobenzyl; 2: 4-chlorophenylimino Not explicitly reported; inferred anticancer/anti-inflammatory potential
(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3: 4-bromophenyl; 5: 2-chlorophenylmethylidene Anticancer (cytotoxicity inferred from structural analogs)
Compound 4a (from ) 2: 3,4-dimethylphenylimino; 3: phenyl 100% inhibition of DLA tumor cells at 100 µg/mL
Compound 5e (from ) 3: 4-chlorophenyl; 5: pyrazol-4-ylmethylene Cytotoxic against PC3, HepG2, and HCT116 cells
(2Z,5Z)-5-{3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene}-3-(2-methylphenyl)-... (Ponesimod) 5: chloro-methoxy-dihydroxypropoxybenzylidene; 3: 2-methylphenyl Immunomodulatory activity (INN-listed)
Compound 16 (from ) 5: methoxycyclohexadienylidene; 2: phenylimino Anti-inflammatory (paw edema inhibition comparable to indomethacin)
Key Observations:

Halogen Substituents: The presence of bromo (4-bromobenzyl) and chloro (4-chlorophenyl) groups in the target compound may enhance cytotoxicity or receptor binding compared to non-halogenated analogs. For example, compound 4a () with chloro and methyl groups showed 100% tumor inhibition, suggesting halogenated substituents improve activity .

Positional Effects : The substitution pattern significantly impacts activity. Compound 5e (), with a pyrazolylmethylene group, demonstrated cytotoxicity, while the target’s 4-bromobenzyl group may alter membrane permeability or target specificity .

Anti-inflammatory Potential: Compound 16 () with methoxy and cyclohexadienylidene groups showed anti-inflammatory activity. The target’s bromo and chloro substituents could similarly modulate COX or LOX pathways .

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